
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a piperidine-based intermediate widely used in pharmaceutical synthesis. Its structure combines a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorobenzyl substituent, and an ethyl ester moiety. This compound is critical for drug discovery, particularly in modulating pharmacokinetic properties and enabling selective functionalization during multi-step syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorobenzyl bromide with Ethyl N-Boc-piperidine-4-carboxylate . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
Hydrolysis Products: 4-(4-fluorobenzyl)piperidine and Boc-protected piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate serves various roles in scientific research:
Medicinal Chemistry
This compound is utilized as a reagent in the synthesis of biologically active derivatives, particularly sodium channel blockers. Its derivatives are investigated for their potential therapeutic effects on neurological disorders due to their ability to modulate ion channels involved in neuronal excitability.
Biochemical Studies
The compound plays a crucial role in biochemical reactions and interacts with various enzymes and proteins. It has been shown to affect sodium channel activity, which is vital for maintaining cellular homeostasis. This interaction can influence gene expression related to neurotransmitter pathways, impacting neurological functions .
Synthesis of Inhibitors
This compound is employed in preparing inhibitors for tumor necrosis factor alpha-converting enzyme, which is involved in inflammatory responses. This application highlights its potential in developing anti-inflammatory drugs.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Starting Materials : 4-fluorobenzyl bromide is reacted with Ethyl N-Boc-piperidine-4-carboxylate.
- Reaction Conditions : Common reagents include potassium carbonate or sodium hydroxide as bases, with solvents like acetonitrile or dichloromethane facilitating the reaction.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Reaction Type | Description |
---|---|
Substitution Reactions | The fluorobenzyl group can participate in nucleophilic substitution reactions. |
Hydrolysis | The ester and carbamate groups can be hydrolyzed under acidic or basic conditions. |
Common Reagents and Conditions
- Bases : Potassium carbonate, sodium hydroxide
- Acids : Hydrochloric acid, sulfuric acid
- Solvents : Acetonitrile, dichloromethane, ethanol
Research indicates that this compound influences various cellular processes:
Cell Signaling Pathways
The compound modulates sodium channel activity crucial for maintaining cellular excitability.
Gene Expression
It may impact gene expression related to neurotransmitter pathways, potentially affecting neurological functions.
Case Study: Inhibition of Tyrosinase
A study evaluated the inhibitory effects of derivatives synthesized from this compound on tyrosinase from Agaricus bisporus. Results indicated several derivatives exhibited low micromolar IC50 values, demonstrating effectiveness as competitive inhibitors.
Compound ID | IC50 (μM) | Remarks |
---|---|---|
Compound 26 | 5.67 | Strong competitive inhibitor |
Compound 9 | 40.43 | Least effective due to steric hindrance |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
The compound’s pharmacological and chemical properties are influenced by three key structural elements:
Boc Protection : Enhances stability during synthesis by preventing unwanted amine reactivity .
4-Fluorobenzyl Group: Introduces electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs .
Ethyl Ester : Balances lipophilicity and solubility, facilitating purification and downstream hydrolysis to carboxylic acids .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The carbonyl (C=O) stretch for ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate (non-Boc analog) appears at 1732 cm⁻¹, consistent with ester functionalities. Boc-protected analogs show additional carbonyl peaks near 1700 cm⁻¹ for the carbamate group .
- LC-MS Data : The fluorobenzyl derivative (3b) exhibits [M + 1]+ at m/z 265.9, while the chlorobenzyl analog (3c) appears at m/z 281.9, reflecting halogen mass differences .
Biological Activity
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butoxycarbonyl (N-Boc) protecting group and a 4-fluorobenzyl moiety. Its molecular formula is with a molecular weight of 365.44 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can significantly impact its biological activity and pharmacokinetic properties.
This compound serves as an intermediate in the synthesis of various biologically active derivatives, particularly in the development of sodium channel blockers. It has been utilized in proteomics and drug discovery due to its ability to interact with specific enzymes and proteins involved in cellular signaling pathways.
Table 1: Comparison of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | C_{14}H_{18}FNO_2 | Lacks the benzyl group; simpler structure |
1-(4-Fluorobenzyl)-piperidin-4-one | C_{15}H_{18}FN | Ketone instead of ester; different reactivity |
1-(Benzyl)-piperidin-4-carboxylic acid | C_{14}H_{17}NO_2 | Absence of fluorine; potential for different activity |
Cellular Effects
Research indicates that this compound influences various cellular processes, including:
- Cell Signaling Pathways : The compound has been shown to modulate sodium channel activity, which is crucial for maintaining cellular homeostasis and excitability.
- Gene Expression : It may affect gene expression related to neurotransmitter pathways, potentially impacting neurological functions.
In vitro studies have demonstrated that derivatives synthesized from this compound exhibit significant inhibition of tyrosinase (TYR), an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.
The mechanism of action for this compound primarily involves its role as a synthetic intermediate rather than having a direct biological target. The N-Boc protecting group facilitates selective reactions, allowing for the modification of other molecules to enhance their biological activity or stability.
Case Study: Inhibition of Tyrosinase
A recent study evaluated the inhibitory effects of compounds derived from 4-(4-fluorobenzyl)piperazine on TYR from Agaricus bisporus. The results indicated that several derivatives exhibited low micromolar IC50 values, demonstrating their effectiveness as competitive inhibitors. For example:
Compound ID | IC50 (μM) | Remarks |
---|---|---|
Compound 26 | 5.67 | Strong competitive inhibitor |
Compound 9 | 40.43 | Least effective due to steric hindrance |
The binding analysis suggested that these compounds occupy the active site of TYR, preventing substrate binding and thereby inhibiting enzymatic activity.
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate?
Answer:
The synthesis typically involves three key steps:
Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) to form N-Boc-piperidine-4-carboxylate derivatives .
4-Fluorobenzyl Introduction : Alkylation at the 4-position of the piperidine ring using 4-fluorobenzyl bromide or chloride. This step often employs a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile) to facilitate nucleophilic substitution .
Esterification : Ethyl ester formation via reaction with ethyl chloroformate or ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .
Validation : Confirm intermediates via TLC and NMR. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR .
Q. Basic: How is the compound characterized after synthesis?
Answer:
Characterization involves:
- H/C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and aromatic protons from the 4-fluorobenzyl group (δ 7.0–7.4 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1730 cm⁻¹ and Boc carbamate (C=O) at ~1687 cm⁻¹ .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Hazard Mitigation : The compound may cause skin/eye irritation (H315/H319) and respiratory irritation (H335). Avoid dust formation and use local exhaust ventilation .
- Waste Disposal : Collect organic waste in designated containers and dispose via licensed hazardous waste services .
Q. Advanced: How to optimize the alkylation step of the piperidine ring with 4-fluorobenzyl groups?
Answer:
Optimization strategies include:
- Solvent Selection : Use DMF for better solubility of intermediates, but switch to acetonitrile to reduce side reactions (e.g., over-alkylation) .
- Temperature Control : Maintain 50–60°C to balance reaction rate and selectivity. Higher temperatures may lead to Boc cleavage .
- Catalysis : Add catalytic KI to enhance reactivity of 4-fluorobenzyl halides via the Finkelstein reaction .
Validation : Monitor reaction progress via LC-MS. A common side product is di-alkylated piperidine, identifiable by a molecular ion peak at [M+H]+ + 108 Da (mass of 4-fluorobenzyl group).
Q. Advanced: How to resolve discrepancies in NMR data during characterization?
Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.2–0.5 ppm. Cross-check with literature in the same solvent .
- Impurities : Residual starting materials (e.g., unreacted 4-fluorobenzyl bromide) appear as peaks at δ 4.5–4.7 ppm (CH₂Br). Purify via column chromatography (hexane/EtOAc, 3:1) .
- Dynamic Effects : Rotamers of the Boc group can split signals. Heat the NMR sample to 60°C to coalesce peaks .
Q. Advanced: What strategies prevent Boc group cleavage during ester hydrolysis?
Answer:
To retain the Boc group during hydrolysis:
- pH Control : Use mild basic conditions (e.g., LiOH in THF/H₂O at 0°C) instead of strong bases like NaOH, which promote Boc cleavage .
- Alternative Protecting Groups : Temporarily replace Boc with Fmoc, which is more stable under basic conditions, then re-introduce Boc after ester hydrolysis .
Validation : Monitor Boc integrity via IR (absence of ~1687 cm⁻¹ peak indicates cleavage) or H NMR (loss of tert-butyl signal at δ 1.4 ppm) .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYXHXWARGQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584851 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917755-77-2 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 917755-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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